6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride
Overview
Description
The compound “6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride” is a powder with a molecular weight of 239.1 . It has a melting point of 225-226°C . Another similar compound, “6-(Aminomethyl)picolinic acid dihydrochloride”, has a molecular weight of 225.07 .
Molecular Structure Analysis
The InChI code for “6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride” is 1S/C8H10N2O2.2ClH/c1-5-7(8(11)12)3-2-6(4-9)10-5;;/h2-3H,4,9H2,1H3,(H,11,12);21H . For “6-(Aminomethyl)picolinic acid dihydrochloride”, the InChI code is 1S/C7H8N2O2.2ClH/c8-4-5-2-1-3-6(9-5)7(10)11;;/h1-3H,4,8H2,(H,10,11);21H .Physical And Chemical Properties Analysis
“6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride” is a powder that is stored at room temperature . It has a melting point of 225-226°C . The physical properties of similar compounds are consistent with their dipolar ionic structure .Scientific Research Applications
- Synthesis and Characterization of Novel Biobased Ion-Exchange Bisfuran Polyamides
- Application Summary : This study focused on the synthesis of bio-based ion-exchange polyamides using a bisfuran diamine monomer (BFN). The BFN monomer is prepared by condensing 2-aminomethyl furan with levulinic acid using an acid catalyst .
- Methods of Application : The polyamides were synthesized by interfacial polymerization of the BFN monomer .
- Results : The bisfuran polyamides were found to be hydrophilic, with an observed swelling capacity range from 108 to 192%. The ion exchange capacity range was observed from 2.19 to 2.35 .
Safety And Hazards
properties
IUPAC Name |
6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-2-8-7(9(12)13)4-3-6(5-10)11-8;;/h3-4H,2,5,10H2,1H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATRHQYTGARAEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)CN)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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